IRE1|A kinase-IN-5
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Overview
Description
IRE1|A kinase-IN-5 is a small molecule inhibitor that targets the inositol-requiring enzyme 1 (IRE1) pathway. IRE1 is a serine/threonine-protein kinase/endoribonuclease that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum (ER). This compound is of significant interest due to its potential therapeutic applications in diseases such as cancer, neurodegeneration, and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRE1|A kinase-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.
Final Coupling: The final step often involves coupling the core structure with specific side chains or functional groups to achieve the desired biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Batch Processing: Traditional method involving sequential addition of reagents and purification of intermediates.
Flow Chemistry: Continuous flow processes to improve reaction efficiency and scalability.
Green Chemistry: Use of environmentally friendly solvents and reagents to reduce the ecological footprint of the production process.
Chemical Reactions Analysis
Types of Reactions
IRE1|A kinase-IN-5 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
IRE1|A kinase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the IRE1 pathway and its role in cellular stress responses.
Biology: Investigated for its effects on cell viability, apoptosis, and protein folding in various cell types.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and metabolic diseases.
Mechanism of Action
IRE1|A kinase-IN-5 exerts its effects by inhibiting the kinase and endoribonuclease activities of IRE1. This inhibition disrupts the IRE1-mediated signaling pathways, including:
Comparison with Similar Compounds
IRE1|A kinase-IN-5 can be compared with other IRE1 inhibitors and related compounds, such as:
IRE1|A kinase-IN-1: Another IRE1 inhibitor with a different chemical structure but similar mechanism of action.
PERK Inhibitors: Target another branch of the UPR pathway, providing a different approach to modulating ER stress responses.
ATF6 Inhibitors: Target the third branch of the UPR pathway, offering yet another strategy for therapeutic intervention
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to modulate the IRE1 pathway makes it a valuable tool for studying cellular stress responses and developing new treatments for various diseases.
Properties
Molecular Formula |
C28H30N6O3S |
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Molecular Weight |
530.6 g/mol |
IUPAC Name |
N-[4-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C28H30N6O3S/c29-18-7-9-19(10-8-18)32-28-31-17-15-24(33-28)23-6-3-16-30-27(23)37-26-14-13-25(21-4-1-2-5-22(21)26)34-38(35,36)20-11-12-20/h1-6,13-20,34H,7-12,29H2,(H,31,32,33) |
InChI Key |
YCLWKEPBSLVNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)C6CC6 |
Origin of Product |
United States |
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